7-Aminoclonazepam

Descripción

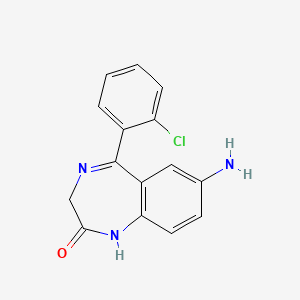

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFRPWRJTGLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197913 | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4959-17-5 | |

| Record name | 7-Aminoclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoclonazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4959-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Aminoclonazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Aminoclonazepam from Clonazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 7-aminoclonazepam, a major metabolite of the benzodiazepine clonazepam. The synthesis fundamentally involves the reduction of the 7-nitro group of clonazepam to an amino group. This document details the most common and effective chemical methodologies for this transformation, presenting generalized experimental protocols, comparative quantitative data, and visual diagrams of the reaction pathways and experimental workflows.

Introduction

Clonazepam, a potent anticonvulsant and anxiolytic agent, is extensively metabolized in the liver, primarily through the reduction of its 7-nitro functional group to form this compound.[1] This metabolite is of significant interest in pharmaceutical and forensic sciences as a biomarker for clonazepam use. The chemical synthesis of this compound is crucial for obtaining analytical standards and for further derivatization in drug development research. The core of this synthesis lies in the selective reduction of an aromatic nitro group, a well-established transformation in organic chemistry. This guide will focus on two of the most prevalent and practical methods for this conversion: Catalytic Hydrogenation and Metal-Acid Reduction.

Synthesis Pathways and Mechanisms

The conversion of clonazepam to this compound is a classic example of nitroarene reduction. The general mechanism proceeds through nitroso and hydroxylamine intermediates to yield the final amine product.

Key Synthesis Pathways:

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine or ammonium formate. This method is often clean and efficient, with the catalyst being easily removable by filtration.

-

Metal-Acid Reduction: This is a classical and robust method for nitro group reduction. It typically employs a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid). The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment.[2] A commonly cited system for similar transformations is iron in acetic acid.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of aromatic nitro compounds using the described methods, based on general literature. Please note that specific yields and reaction conditions for the synthesis of this compound may vary and require optimization.

| Pathway | Reagents | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Considerations |

| Catalytic Hydrogenation | Clonazepam, Pd/C, H₂ (balloon) | 90-99% | 2-8 | Room Temperature | Flammable catalyst and hydrogen gas require careful handling. Potential for dehalogenation as a side reaction. |

| Metal-Acid Reduction | Clonazepam, Fe powder, Acetic Acid | 85-95% | 1-6 | 60-100 | Requires acidic conditions and workup to remove metal salts. Generally tolerant of other functional groups. |

| Metal-Acid Reduction | Clonazepam, SnCl₂·2H₂O, HCl | 80-95% | 1-4 | 70-100 | Effective but requires removal of tin byproducts, which can be challenging. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from clonazepam. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

Materials:

-

Clonazepam

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) balloon or similar hydrogen source

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve clonazepam in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst is typically 5-10 mol% relative to the clonazepam.

-

Seal the flask and replace the inert atmosphere with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Metal-Acid Reduction using Iron and Acetic Acid

Materials:

-

Clonazepam

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol or Methanol (solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add clonazepam and a solvent such as ethanol or methanol.

-

Add iron powder (typically 3-5 equivalents relative to clonazepam).

-

Slowly add glacial acetic acid to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for the required duration.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the excess iron. Wash the solids with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the product as needed by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathways for this compound from clonazepam.

Caption: Generalized experimental workflow for this compound synthesis.

References

The Pharmacokinetics of 7-Aminoclonazepam in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonazepam, a potent benzodiazepine, undergoes extensive metabolism in humans, primarily forming its major metabolite, 7-aminoclonazepam. Understanding the pharmacokinetic profile of this compound is crucial for clinical monitoring, forensic toxicology, and drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound in humans. It includes a detailed summary of quantitative data, experimental protocols for its detection, and visualizations of its metabolic pathway and analytical workflows.

Introduction

Clonazepam is widely prescribed for the treatment of seizure disorders and panic disorders.[1] It is extensively metabolized in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[2][3] The primary metabolic pathway involves the reduction of the 7-nitro group to form this compound.[4][5] This metabolite is pharmacologically inactive but serves as a key biomarker for clonazepam use. Its detection in biological samples is a reliable indicator of clonazepam administration, often more so than the parent compound due to its longer detection window. This guide synthesizes current knowledge on the pharmacokinetics of this compound, providing a technical resource for professionals in the field.

Metabolism of Clonazepam to this compound

Clonazepam is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the reduction of the 7-nitro group to an amino group, forming this compound. This is the principal metabolic pathway. Further metabolism can occur through N-acetylation to 7-acetaminoclonazepam and hydroxylation at the C-3 position.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are distinct from the parent drug, clonazepam. While clonazepam's half-life is approximately 30-40 hours, its metabolite, this compound, can be detected for a significantly longer period.

Absorption and Distribution

Following oral administration of clonazepam, it is rapidly absorbed, reaching peak plasma concentrations within 1 to 4 hours. Clonazepam is lipid-soluble and readily crosses the blood-brain barrier. This compound is formed as a result of hepatic metabolism and is subsequently distributed throughout the body.

Excretion

This compound is primarily eliminated through the kidneys via urine. Following a single 3 mg oral dose of clonazepam, this compound can be detected in urine for up to 28 days.

Quantitative Data

The following tables summarize the quantitative data on the detection of this compound in various human biological matrices.

Table 1: Detection of this compound in Urine After a Single 3 mg Oral Dose of Clonazepam

| Time After Administration | Detectability in Volunteers (n=10) | Concentration Range |

| 14 days | 10 out of 10 | - |

| 21 days | 8 out of 10 | - |

| 28 days | 1 out of 10 | - |

| Peak Concentration Time | 1 day (6 volunteers), 3 days (1 volunteer), 5 days (2 volunteers), 8 days (1 volunteer) | 73.0 pg/mL - 183.2 ng/mL |

Table 2: Detection of this compound in Hair of Psychiatric Patients on Clonazepam Therapy

| Analyte | Concentration Range | Limit of Quantitation (LOQ) | Limit of Detection (LOD) |

| This compound | 1.37 - 1267 pg/mg | 1 pg/mg | 0.4 pg/mg |

| Clonazepam | 10.7 - 180 pg/mg | 10 pg/mg | 5 pg/mg |

Table 3: Detection of this compound in Oral Fluid

| Analyte | Confirmation Positive Rate (n=100) | Median Concentration (Range) |

| This compound | 91.0% | 4.2 ng/mL (0.5 - 316.7 ng/mL) |

| Clonazepam | 44.0% | 3.7 ng/mL (0.5 - 217.2 ng/mL) |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of this compound. Below are summaries of typical experimental protocols.

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the detection of this compound in urine.

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., D₅-diazepam).

-

Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.

-

Extract the analyte using solid-phase extraction (SPE) columns.

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS) operating in negative chemical ionization (NCI) mode.

-

-

Quantification:

-

Generate standard curves by spiking negative urine with known concentrations of this compound (e.g., 50-2000 pg/mL).

-

Analysis of this compound in Blood/Serum by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is suitable for quantifying both clonazepam and this compound in blood or serum.

-

Sample Preparation:

-

Use 1.0 mL of blood or serum.

-

Perform solid-phase extraction to isolate the drugs from the biological matrix.

-

Wash the SPE column to remove interfering compounds.

-

Elute the drugs from the column.

-

Evaporate the eluate and reconstitute it in the LC-MS mobile phase.

-

-

Instrumentation:

-

Liquid chromatograph coupled with a mass spectrometer (LC-MS), often a tandem mass spectrometer (LC-MS/MS) for higher specificity.

-

-

Quantification:

-

Perform quantitative analysis using a five-point calibration curve with deuterated internal standards.

-

Conclusion

The pharmacokinetics of this compound are characterized by its formation as the major metabolite of clonazepam and its prolonged detection window in various biological matrices. Its presence is a reliable indicator of clonazepam exposure, making its accurate quantification essential in clinical and forensic settings. The methodologies outlined in this guide, including GC-MS and LC-MS, provide sensitive and specific means for its analysis. Further research into the pharmacokinetics of this compound will continue to enhance our understanding of clonazepam's disposition in the human body.

References

An In-Depth Technical Guide to the Metabolism and Excretion of 7-Aminoclonazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonazepam, a potent benzodiazepine, undergoes extensive biotransformation in the body, leading to the formation of several metabolites. Among these, 7-aminoclonazepam is a major metabolite of significant interest in clinical and forensic toxicology. Understanding the metabolic pathways, excretion routes, and analytical methodologies for this compound is crucial for accurate drug monitoring, pharmacokinetic studies, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the metabolism and excretion of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

Metabolism of Clonazepam to this compound

The primary metabolic pathway of clonazepam involves the reduction of its 7-nitro group to form this compound. This biotransformation is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal isoenzyme involved.[1][2] The resulting this compound can then undergo further metabolism.

A secondary metabolic pathway for clonazepam involves hydroxylation at the C-3 position, though this is considered a minor route.[1]

The key metabolic steps are outlined below:

-

Nitroreduction: The 7-nitro group of clonazepam is reduced to an amino group, forming this compound. This is the rate-limiting step in clonazepam's metabolism and is predominantly carried out by CYP3A4 in the liver.[1][2]

-

Acetylation: this compound is further metabolized by N-acetyltransferase 2 (NAT2) to form 7-acetamidoclonazepam. The rate of this reaction can vary between individuals due to genetic polymorphisms in the NAT2 enzyme.

-

Hydroxylation: Both clonazepam and its amino and acetamido metabolites can undergo hydroxylation at the 3-position, leading to the formation of 3-hydroxy derivatives.

The metabolic cascade from clonazepam to its primary and secondary metabolites is depicted in the following diagram.

Excretion of this compound and Other Metabolites

The primary route of excretion for clonazepam and its metabolites is through the kidneys into the urine. Less than 2% of a clonazepam dose is excreted as the unchanged parent drug. The majority of the drug is eliminated as its various metabolites, which can be present in both free and conjugated (glucuronide and sulfate) forms.

Following a single dose of clonazepam, this compound is detectable in urine for an extended period, with studies showing its presence for up to 28 days in some individuals. The peak concentration of this compound in urine typically occurs within 1 to 8 days after administration.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics of clonazepam and the detection of its major metabolite, this compound.

Table 1: Pharmacokinetic Parameters of Clonazepam

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% | |

| Protein Binding | ~85% | |

| Elimination Half-Life | 19 - 60 hours | |

| Peak Blood Concentration (2 mg dose) | 6.5 - 13.5 ng/mL | |

| Time to Peak Blood Concentration | 1 - 4 hours | |

| Apparent Volume of Distribution | 1.5 - 6.2 L/kg | |

| Unchanged Drug in Urine | < 2% |

Table 2: Detection of this compound in Biological Samples

| Biological Matrix | Detection Window | Peak Concentration Time | Concentration Range (Single 3mg Dose) | Reference(s) |

| Urine | Up to 28 days | 1 - 8 days | 73.0 pg/mL - 183.2 ng/mL | |

| Hair | Detectable after 3 days, up to 28 days | N/A | 1.37 - 1267 pg/mg (psychiatric patients) | |

| Blood | Several days | ~2 hours (with clonazepam) | N/A | |

| Oral Fluid | 5 - 6 days | N/A | N/A |

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for research and clinical applications. The following sections detail common experimental protocols for its analysis.

Analysis of this compound in Urine by GC-MS

This protocol describes a highly sensitive method for the simultaneous quantification of clonazepam and this compound in urine using gas chromatography-mass spectrometry with negative chemical ionization (NCI-GC-MS).

1. Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., D5-diazepam).

-

Perform enzymatic hydrolysis using β-glucuronidase to cleave any conjugated metabolites.

-

Extract the analytes using solid-phase extraction (SPE) columns.

-

Elute the analytes from the SPE column.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent.

2. Derivatization:

-

Derivatize the extracted analytes to improve their chromatographic properties and sensitivity.

3. GC-MS Analysis:

-

Injector: Splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at an initial temperature, then ramp to a final temperature.

-

Mass Spectrometer: Operate in NCI mode, monitoring specific ions for this compound and the internal standard.

Workflow for GC-MS Analysis of this compound in Urine

References

A Comparative Analysis of the Biological Activities of 7-Aminoclonazepam and Clonazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonazepam, a potent benzodiazepine, is widely prescribed for its anticonvulsant and anxiolytic properties. Its therapeutic effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, clonazepam is extensively metabolized in the liver, with 7-aminoclonazepam being its principal metabolite. While the pharmacological profile of clonazepam is well-documented, the biological activity of this compound is less comprehensively understood. This technical guide provides a detailed comparative analysis of the biological activities of this compound and clonazepam, focusing on their receptor binding, functional activity, anticonvulsant efficacy, and pharmacokinetic profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Receptor Binding and Functional Activity at the GABA-A Receptor

The primary mechanism of action for clonazepam involves its interaction with the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the inhibitory effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[1]

Comparative Binding Affinities

Table 1: GABA-A Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Docking Score (kcal/mol) |

| Clonazepam | α1β3γ2 | 1.5 | -7.6[2] |

| α2β3γ2 | 0.7 | Not Reported | |

| α3β3γ2 | 1.2 | Not Reported | |

| α5β3γ2 | 0.4 | Not Reported | |

| This compound | Not Reported | Not Reported | Not Reported |

Note: Ki values for clonazepam are from a single study and may vary between different experimental conditions. The docking score is from a computational analysis.

Functional Activity Comparison

A key study investigated the functional effects of both compounds on GABA-A receptor-mediated currents in rat thalamic neurons. The results demonstrated a significant difference in their efficacy and potency, with this compound acting as a weak partial agonist compared to the full agonist activity of clonazepam.[3]

Table 2: Functional Activity at the GABA-A Receptor

| Compound | EC50 (nM) | Maximal Enhancement of GABA Current (%) |

| Clonazepam | 1.8 | 170 |

| This compound | 124 | 38 |

Data from a study on rat nucleus reticularis thalami neurons.[3]

Anticonvulsant Activity

The anticonvulsant properties of benzodiazepines are commonly evaluated in preclinical animal models, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure tests. While data on the anticonvulsant efficacy of this compound is not available, clonazepam has been extensively studied.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures. The efficacy of a compound is typically reported as the median effective dose (ED50) required to protect against the tonic hindlimb extension phase of the seizure.

Table 3: Anticonvulsant Activity in the MES Test (Mice)

| Compound | ED50 (mg/kg) |

| Clonazepam | Not consistently effective |

| This compound | Not Reported |

Note: Some studies suggest that benzodiazepines are not consistently effective in the standard MES test.

Pentylenetetrazol (PTZ) Test

The PTZ test is a model for myoclonic and absence seizures. The efficacy is often measured as the dose that protects 50% of the animals from clonic seizures (ED50) or as the dose that increases the seizure threshold by 50% (TID50).

Table 4: Anticonvulsant Activity in the PTZ Test (Mice)

| Compound | TID50 (mg/kg, i.p.) |

| Clonazepam | 0.04 |

| This compound | Not Reported |

TID50 is the dose required to raise the PTZ seizure threshold for tonic extensor by 50%.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug and its metabolites are crucial for understanding their duration of action and potential for accumulation.

Clonazepam Pharmacokinetics

Clonazepam is well-absorbed orally and extensively metabolized in the liver, primarily by nitroreduction to this compound.

Table 5: Pharmacokinetic Parameters of Clonazepam (Humans)

| Parameter | Value |

| Bioavailability | ~90% |

| Protein Binding | ~85% |

| Tmax (oral) | 1-4 hours |

| Half-life (t1/2) | 19-60 hours |

| Metabolism | Hepatic (CYP3A4) |

This compound Pharmacokinetics

Detailed pharmacokinetic studies dedicated to this compound are limited. However, studies monitoring its levels after clonazepam administration provide some insights. In humans, plasma levels of this compound can be comparable to those of clonazepam at steady state. One study in monkeys found that the half-life of exogenously administered this compound was shorter than that of clonazepam. In urine, this compound is detectable for an extended period after a single dose of clonazepam, with peak concentrations observed between 1 and 8 days post-administration.

Table 6: Pharmacokinetic Parameters of this compound

| Parameter | Value (Species) |

| Half-life (t1/2) | 2.2 ± 1.0 hours (Monkey) |

| Tmax (urine, post-clonazepam) | 1-8 days (Human) |

| Cmax | Not Reported |

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor using [3H]flumazenil.

Workflow:

Caption: Radioligand binding assay workflow.

Maximal Electroshock (MES) Seizure Test

This protocol describes the induction of tonic-clonic seizures in rodents to evaluate the anticonvulsant activity of a test compound.

Workflow:

Caption: MES seizure test workflow.

Pentylenetetrazol (PTZ) Induced Seizure Test

This protocol describes the induction of clonic seizures in rodents using a chemical convulsant to assess anticonvulsant efficacy.

Workflow:

Caption: PTZ induced seizure test workflow.

Signaling and Metabolic Pathways

GABA-A Receptor Signaling Pathway

Clonazepam and this compound both interact with the GABA-A receptor, albeit with different efficacies, to enhance the inhibitory effects of GABA.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 7-Aminoclonazepam: A Technical Guide to its Discovery and Identification as a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and identification of 7-aminoclonazepam, the principal metabolite of the potent benzodiazepine, clonazepam. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for its detection, and a summary of quantitative data, serving as a vital resource for professionals in pharmacology, toxicology, and drug development.

Introduction: The Significance of this compound

Clonazepam, marketed under brand names like Klonopin, is widely prescribed for treating seizure and panic disorders.[1] Its efficacy is intrinsically linked to its metabolism within the body, a process that primarily leads to the formation of this compound.[2][3] Understanding the biotransformation of clonazepam into this major metabolite is crucial for several reasons. Firstly, the detection of this compound in biological samples serves as a reliable indicator of clonazepam use, which is particularly important in clinical and forensic toxicology.[4] Given that only a minuscule fraction (less than 0.5%) of clonazepam is excreted unchanged in urine, monitoring for its metabolites is essential.[2] Secondly, the pharmacokinetic profile of this compound, including its accumulation and elimination, can influence the overall therapeutic and potential adverse effects of the parent drug.

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the liver, primarily through a two-step process. The initial and major metabolic route is the reduction of the 7-nitro group of clonazepam to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved.

Following its formation, this compound is further metabolized via N-acetylation to 7-acetamidoclonazepam. This acetylation step is mediated by the N-acetyltransferase 2 (NAT2) enzyme. A minor metabolic pathway also involves the hydroxylation of clonazepam and its metabolites at the C-3 position.

The metabolic conversion of clonazepam is depicted in the following signaling pathway diagram.

Quantitative Analysis of this compound

The quantification of this compound in various biological matrices is critical for monitoring clonazepam therapy, in forensic investigations, and in clinical studies. A range of analytical techniques has been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most prevalent.

Concentrations in Biological Samples

The following table summarizes the reported concentrations of this compound in different biological samples from individuals who have taken clonazepam.

| Biological Matrix | Concentration Range | Notes | Reference(s) |

| Hair | 1.37 - 1267 pg/mg | Concentrations were significantly higher than the parent drug, clonazepam. | |

| 4.8 pg/mg | Detected in the proximal hair segment three weeks after a single 2 mg dose. | ||

| Urine | 54.61 ± 9.870 ng/mL | Peak concentration observed 24 hours post-dose. | |

| Oral Fluid | 0.5 - 316.7 ng/mL | Levels were approximately 2.4-fold higher than clonazepam. | |

| Blood/Serum | 2 - 1000 ng/mL | Linear range for a validated LC-MS/MS method. |

Analytical Method Performance

This table outlines the performance characteristics of various analytical methods used for the quantification of this compound.

| Analytical Technique | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |

| Spectrofluorimetry | Urine | 10 - 500 ng/mL | 3.3 ng/mL | 10 ng/mL | |

| NCI-GC-MS | Hair | 1 - 1000 pg/mg | Not Reported | Not Reported | |

| LC-MS/MS | Blood | 2 - 1000 ng/mL | Not Reported | Not Reported | |

| UPLC-MS/MS | Serum/Plasma | 1 - 1000 ng/mL | Not Reported | Not Reported | |

| GC-MS | Hair | 1 - 20 pg/mg (7-ACLO) | 0.4 pg/mg | 1 pg/mg |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible identification and quantification of this compound. The following sections provide an overview of typical experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE) for Hair and Blood/Serum

A common and effective method for extracting this compound from complex biological matrices is solid-phase extraction (SPE).

Protocol for Hair Analysis (based on Negrusz et al., 2000 & 2002):

-

Decontamination: Wash hair samples sequentially with methanol to remove external contaminants.

-

Pulverization: Pulverize the dried hair samples to increase the surface area for extraction.

-

Digestion: Digest a 50 mg aliquot of pulverized hair with 0.1 N HCl at 55°C for 18-24 hours.

-

Internal Standard: Add an appropriate internal standard (e.g., diazepam-d5).

-

Extraction: Perform solid-phase extraction using an appropriate sorbent (e.g., HCX columns).

-

Derivatization (for GC-MS): Derivatize the extract with an agent like heptafluorobutyric anhydride (HFBA) to improve chromatographic properties and sensitivity.

-

Analysis: Analyze the final extract using GC-MS in negative chemical ionization (NCI) mode.

Protocol for Blood/Serum Analysis (based on NYC OCME method):

-

Sample Aliquot: Take a 1.0 mL aliquot of the blood or serum specimen.

-

Internal Standard: Add a deuterated internal standard.

-

Buffering: Add 2 mL of 100 mM sodium acetate buffer (pH 4.5).

-

SPE: Use a solid-phase extraction cartridge. After sample loading, wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes from the cartridge.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the LC/MS mobile phase.

-

Analysis: Analyze by LC/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of this compound.

Illustrative LC-MS/MS Parameters:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Ascentis Express C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50°C.

-

Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with negative chemical ionization (NCI), offers excellent sensitivity for this compound, especially after derivatization.

Illustrative GC-NCI-MS Parameters:

-

Gas Chromatograph: A system equipped with a suitable capillary column.

-

Injection: Splitless injection mode.

-

Carrier Gas: Helium.

-

Mass Spectrometer: A mass spectrometer capable of negative chemical ionization.

-

Ionization: Methane as the reagent gas.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Conclusion

The discovery and subsequent analytical characterization of this compound have been pivotal in understanding the pharmacology and toxicology of clonazepam. As the major metabolite, its detection and quantification are indispensable in clinical and forensic settings. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques like LC-MS/MS and GC-MS, provide a robust framework for researchers and scientists. Continued refinement of these methods will further enhance our ability to monitor clonazepam use and ensure its safe and effective therapeutic application.

References

- 1. Spectrofluorimetric Determination of this compound, a Major Clonazepam Metabolite, in Human Urine: A Factorial Design of Experiment Approach to Optimize Method Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. simpleandpractical.com [simpleandpractical.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

7-Aminoclonazepam: A Technical Examination of its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoclonazepam is the primary and major metabolite of the potent benzodiazepine, clonazepam. While often considered pharmacologically less active than its parent compound, a nuanced understanding of its interactions within the central nervous system (CNS) is critical for a comprehensive assessment of clonazepam's overall therapeutic and side-effect profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a weak partial agonist at the GABA-A receptor. This document collates available quantitative data, presents detailed experimental protocols for key investigative techniques, and visualizes the relevant biological and experimental pathways.

Introduction

Clonazepam, a 1,4-benzodiazepine, exerts its well-documented anxiolytic, anticonvulsant, and sedative effects through potent positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, clonazepam is extensively metabolized in the liver, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1] This metabolite is then further acetylated to 7-acetamidoclonazepam. Given that this compound is the most abundant metabolite, its own pharmacological activity, or lack thereof, contributes significantly to the overall pharmacodynamic landscape of clonazepam treatment. This guide will dissect the available evidence to provide a clear and detailed picture of this compound's mechanism of action in the CNS.

Core Mechanism of Action: Weak Partial Agonism at the GABA-A Receptor

The principal mechanism of action of this compound in the CNS is its interaction with the benzodiazepine binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound acts as a weak partial agonist at this benzodiazepine site.[2] This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist like its parent compound, clonazepam. As a partial agonist, it can also act as a competitive antagonist in the presence of a full agonist, potentially modifying the overall effect of clonazepam.

Signaling Pathway

The interaction of this compound with the GABA-A receptor does not involve a complex downstream signaling cascade in the traditional sense of G-protein coupled receptors. Instead, the "signal" is the direct modulation of the ion channel's activity. The following diagram illustrates this pathway.

References

In vitro studies on 7-Aminoclonazepam stability

An In-Depth Technical Guide to the In Vitro Stability of 7-Aminoclonazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro stability of this compound, the primary metabolite of the benzodiazepine clonazepam. Due to the compound's known instability, this document summarizes existing research, presents available quantitative data, and offers detailed experimental protocols to guide further investigation.

Introduction

This compound (7-AC) is the major urinary metabolite of clonazepam, a potent benzodiazepine used for treating seizure and panic disorders. The quantification of 7-AC is crucial in clinical and forensic toxicology to monitor compliance, assess exposure, and investigate potential drug-facilitated crimes. However, the inherent instability of 7-AC in biological matrices presents a significant analytical challenge, potentially leading to the underestimation of its concentration and misinterpretation of results.[1][2][3] This guide addresses these stability concerns, providing a foundational resource for researchers working with this compound.

Summary of Known Stability Profile

Numerous studies have highlighted the instability of this compound, particularly in frozen biological samples. The degradation is significant and can impact the accuracy of quantitative analysis.

Factors Influencing Stability

-

Temperature: Paradoxically, greater instability has been observed at -20°C compared to refrigerated conditions (4°C).[1][2] This suggests that chemical degradation processes like hydrolysis or oxidation may not be the primary drivers of instability at sub-zero temperatures; instead, physical processes such as precipitation may be involved. Storage at -80°C has been suggested to potentially improve stability, though specific data for 7-AC in urine at this temperature is lacking.

-

Matrix: Urine is a more stable matrix for this compound compared to postmortem blood. The complex composition of biological matrices, including pH, ionic strength, and endogenous enzymes, can influence the rate and nature of degradation.

-

Time: Significant decreases in 7-AC concentration have been documented over time, with reductions exceeding 20% reported within several months of storage. One study noted poor stability in as little as seven days at -20°C.

Quantitative Stability Data

While the literature consistently reports on the instability of this compound, there is a scarcity of detailed kinetic data (e.g., degradation rate constants and half-lives) across a range of controlled in vitro conditions. The available data is primarily semi-quantitative.

| Matrix | Storage Temperature | Duration | Observed Stability | Reference |

| Urine | -20°C | 3 months | Less-than-expected recovery with a bias of 60% ± 30% | |

| Urine | -20°C | 8 months | Concentration decreased by >20% | |

| Urine | 4°C | 8 months | Concentration decreased by >20% | |

| Oral Fluid | -20°C | 7 days | Poor stability reported | |

| Multiple Matrices | 4°C and -20°C | 8 months | Concentrations decreased over time, with storage conditions having little effect on the decrease for most drugs studied. | |

| Processed Samples | Room Temperature (Autosampler) | 24 hours | Unstable |

Metabolic and Degradation Pathways

The formation of this compound from its parent compound, clonazepam, is a well-defined metabolic pathway. However, the subsequent chemical degradation of 7-AC in vitro is less understood.

Metabolic Formation of this compound

Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group by cytochrome P450 enzymes to form this compound. This metabolite can then undergo further biotransformation, including N-acetylation to form 7-acetamidoclonazepam or hydroxylation.

In Vitro Degradation

The specific chemical products resulting from the in vitro degradation of this compound have not been extensively characterized in the published literature. The degradation is likely a complex process influenced by the factors mentioned in Section 2.1. Given the instability at freezing temperatures, precipitation is a key consideration.

Experimental Protocols

The following sections provide detailed methodologies for the analysis and stability assessment of this compound.

Sample Preparation and Quantification

This protocol is a composite based on methods described for the extraction and analysis of 7-AC from biological fluids.

Objective: To extract and quantify this compound from a biological matrix (e.g., urine).

Materials:

-

Biological matrix (e.g., drug-free urine for standards and QCs)

-

This compound certified reference material

-

Internal standard (e.g., this compound-d4 or diazepam-d5)

-

Phosphate buffer (pH 6.0)

-

β-glucuronidase (if analyzing for total 7-AC after conjugation)

-

Solid-phase extraction (SPE) columns (e.g., mixed-mode cation exchange)

-

Methanol, acetonitrile, ethyl acetate (HPLC grade)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS/MS system

Procedure:

-

Sample Thawing and Centrifugation: Thaw frozen samples at room temperature. Vortex and centrifuge to pellet any precipitates.

-

Hydrolysis (Optional): To measure total 7-AC (free and glucuronidated), incubate an aliquot of the supernatant with β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 4.5) at an elevated temperature (e.g., 37-55°C).

-

Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with methanol followed by water and then buffer.

-

Load the sample onto the column.

-

Wash the column to remove interferences (e.g., with buffer, water, and a weak organic solvent).

-

Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate/ammonia).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution method. Monitor for the specific precursor and product ion transitions for this compound and the internal standard.

In Vitro Stability Testing Protocol

This is a generalized protocol for assessing the stability of this compound in a specific matrix at various conditions.

Objective: To determine the degradation rate of this compound over time under controlled in vitro conditions.

Materials:

-

Drug-free matrix (e.g., human plasma, urine, or buffer at a specific pH)

-

This compound stock solution

-

Incubators/water baths/freezers set to desired temperatures (e.g., 37°C, 4°C, -20°C, -80°C)

-

Analytical method for quantification (as described in 4.1)

Procedure:

-

Preparation of Spiked Samples: Prepare a bulk solution of the matrix spiked with a known concentration of this compound. It is advisable to test at least two concentrations (low and high).

-

Aliquoting: Aliquot the spiked matrix into multiple small, sealed tubes for each temperature and time point to avoid freeze-thaw cycles for the bulk of the samples.

-

Time Zero (T0) Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the initial concentration.

-

Storage: Place the remaining aliquots at their designated storage temperatures.

-

Time Point Analysis: At predetermined intervals (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4, 8, 12 weeks for long-term), remove a set of aliquots from each temperature condition.

-

Sample Processing and Analysis: Thaw the samples (if frozen) and process them for analysis as described in section 4.1.

-

Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. Plot the concentration versus time to determine the degradation kinetics.

Conclusion and Recommendations

The in vitro stability of this compound is a critical consideration for any laboratory involved in its quantification. The available evidence strongly indicates significant degradation, particularly in frozen samples, which can lead to erroneously low or false-negative results.

Recommendations for Researchers:

-

Method Validation: All analytical methods for this compound must include a thorough validation of its stability under the specific storage and handling conditions used by the laboratory.

-

Storage Conditions: Based on current literature, storage at -80°C may be preferable to -20°C to minimize degradation, although this requires specific validation. For short-term storage, refrigeration at 4°C might be more suitable than freezing.

-

Sample Handling: Minimize freeze-thaw cycles. Samples should be analyzed as quickly as possible after collection.

-

Further Research: There is a clear need for systematic studies to quantify the degradation kinetics of this compound under various pH and temperature conditions and to identify its degradation products. Such studies would provide a more complete understanding of its stability and help in developing strategies to mitigate its loss during sample storage and analysis.

References

A Technical Guide to 7-Aminoclonazepam Reference Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam. It is intended to serve as a core technical resource, detailing the compound's characteristics, commercially available reference standards, metabolic pathways, and validated analytical methodologies. The information compiled herein is essential for researchers engaged in clinical toxicology, forensic analysis, pharmacokinetic studies, and drug compliance monitoring.

Introduction to this compound

This compound is the major and pharmacologically active metabolite of clonazepam (marketed as Klonopin or Rivotril).[1] Clonazepam is extensively metabolized in the liver via nitroreduction, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, to form this compound.[1][2] Due to the parent drug's extensive metabolism, with less than 0.5% excreted unchanged, this compound serves as a critical biomarker for confirming clonazepam intake in urine drug testing and other toxicological screenings.

Beyond its role as a biomarker, this compound exhibits pharmacological activity as a weak partial agonist at the benzodiazepine receptor (BZR), suggesting it may modify the clinical effects of clonazepam. Accurate quantification using certified reference standards is therefore paramount for reliable research and clinical diagnostics.

Physicochemical Properties and Certified Reference Standards

High-purity, certified reference standards are the foundation of any quantitative analytical method. They are used for instrument calibration, quality control, and the preparation of spiking solutions. Both neat material and solutions in various concentrations are commercially available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₅H₁₂ClN₃O | |

| Molecular Weight | 285.73 g/mol |

| CAS Number | 4959-17-5 | |

Several suppliers, such as Cerilliant, provide certified reference materials (CRMs) for this compound, including deuterated analogs for use as internal standards in mass spectrometry-based assays.

Table 2: Examples of Commercially Available this compound CRMs

| Product ID | Concentration | Solvent | Recommended Storage |

|---|---|---|---|

| A-915 | 100 µg/mL | Acetonitrile | Freeze |

| A-916 | 1.0 mg/mL | Acetonitrile | Refrigerate |

| A-917 | 100 µg/mL (this compound-D4) | Acetonitrile | N/A |

| A-924 | 1.0 mg/mL (this compound-D4) | Acetonitrile | N/A |

Data sourced from Cerilliant product listings.

Metabolism, Pharmacokinetics, and Detection

Clonazepam undergoes a two-step metabolic process. The initial and primary step is the reduction of its 7-nitro group to an amino group, forming this compound. This is followed by acetylation, catalyzed by N-acetyltransferase 2 (NAT2), to form 7-acetamidoclonazepam.

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Clonazepam to 7-Aminoclonazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clonazepam, a potent benzodiazepine utilized for the management of seizure and panic disorders, undergoes extensive hepatic metabolism to exert its therapeutic effects and subsequent elimination. A critical step in its biotransformation is the nitroreduction of the parent molecule to its primary metabolite, 7-aminoclonazepam. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast array of xenobiotics. Understanding the kinetics and experimental parameters of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the pivotal role of CYP3A4 in this compound formation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction

The metabolic fate of clonazepam is a complex process involving multiple enzymatic steps, primarily occurring in the liver. The initial and rate-limiting step in its major metabolic cascade is the reduction of the 7-nitro group to an amino group, yielding this compound.[1][2] This conversion is almost exclusively mediated by the CYP3A4 isozyme of the cytochrome P450 superfamily.[1][2][3] Subsequent metabolism involves the acetylation of this compound to 7-acetamidoclonazepam, a reaction catalyzed by N-acetyltransferase 2 (NAT2). The activity of CYP3A4 exhibits significant inter-individual variability, which can profoundly impact the plasma concentrations of both clonazepam and its 7-amino metabolite, thereby influencing therapeutic outcomes and the risk of adverse effects. This guide will dissect the critical involvement of CYP3A4 in this pathway, providing a comprehensive resource for researchers in the field.

The Metabolic Pathway of Clonazepam to this compound

The biotransformation of clonazepam is initiated by the CYP3A4-mediated reduction of its 7-nitro functional group. This enzymatic reaction introduces an amino group, fundamentally altering the pharmacological profile of the molecule and preparing it for further metabolism and excretion. The subsequent acetylation of this compound by NAT2 represents a secondary metabolic step.

Quantitative Data on CYP3A4-Mediated this compound Formation

Table 1: Influence of CYP3A4 Expression on Clonazepam and this compound Plasma Concentrations

| CYP3A4 Expression Level | Normalized Clonazepam Concentration (ng/mL per mg/kg) (Mean ± SD) | Normalized this compound/Clonazepam Ratio (in Slow NAT2 Acetylators) |

| Low | 1263.5 ± 482.9 | Lower |

| Normal/High | 558.5 ± 202.4 | ~2-fold higher than other groups |

Data adapted from Tóth et al. (2016).

These findings underscore the critical role of CYP3A4 activity in the clearance of clonazepam and the subsequent formation of this compound. Patients with lower CYP3A4 expression exhibit significantly higher plasma concentrations of the parent drug, indicating reduced metabolic clearance.

Experimental Protocols

The following sections detail standardized methodologies for investigating the in vitro metabolism of clonazepam to this compound, employing human liver microsomes and recombinant CYP3A4 enzymes.

In Vitro Metabolism of Clonazepam using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the formation of this compound in a human liver microsomal (HLM) system.

Materials:

-

Pooled human liver microsomes (HLM)

-

Clonazepam

-

This compound standard

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., diazepam-d5) for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

Clonazepam (final concentrations ranging from 1 to 100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Determination of this compound by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from clonazepam and other potential metabolites.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 286.1 -> 222.1).

-

Internal Standard (Diazepam-d5): Monitor a specific precursor ion to product ion transition (e.g., m/z 290.1 -> 198.1).

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound standard.

-

Quantify the amount of this compound formed in the microsomal incubations by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Inhibition of CYP3A4-Mediated this compound Formation

CYP3A4 is susceptible to inhibition by a wide range of compounds, which can lead to significant drug-drug interactions. Ketoconazole is a potent and well-characterized inhibitor of CYP3A4 and can be used in vitro to confirm the involvement of this enzyme in a metabolic pathway.

Table 2: Inhibition of CYP3A4 by Ketoconazole (Reference Data for Other Substrates)

| Substrate | Inhibition Constant (Ki) | Reference |

| Midazolam | 0.0037 µM | Von Moltke et al. (1996) |

| Testosterone | 0.17 µM (for (-)-ketoconazole) | Novotná et al. (2014) |

| Triazolam | ~1.2 µg/mL (in vivo) | Greenblatt et al. (1998) |

While a specific Ki value for the inhibition of clonazepam nitroreduction by ketoconazole is not available, the data for other CYP3A4 substrates highlight the potent inhibitory capacity of ketoconazole. An in vitro inhibition study using ketoconazole can be performed to determine its IC50 and Ki for this compound formation, thereby providing a quantitative measure of the inhibition potential.

Conclusion

The conversion of clonazepam to this compound is a critical metabolic step predominantly governed by the activity of CYP3A4. The significant inter-individual variability in CYP3A4 expression directly translates to altered plasma concentrations of both the parent drug and its primary metabolite, highlighting the importance of this enzyme in the clinical pharmacokinetics of clonazepam. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the kinetics and inhibition of this vital metabolic pathway. While specific in vitro kinetic parameters for this reaction remain to be fully elucidated, the available clinical and in vitro data unequivocally establish CYP3A4 as the central enzyme in the formation of this compound. Further research to determine the precise Michaelis-Menten constants and inhibitor kinetics will provide a more complete understanding of this metabolic process, ultimately aiding in the optimization of clonazepam therapy and the prediction of drug-drug interactions.

References

An In-depth Technical Guide to the Preliminary Screening of 7-Aminoclonazepam in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the preliminary screening of 7-aminoclonazepam, the primary metabolite of clonazepam, in various biological matrices. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to establish and conduct reliable screening protocols. This document outlines common analytical techniques, detailed experimental procedures, and quantitative data to facilitate the detection and quantification of this key analyte.

Introduction

Clonazepam, a potent benzodiazepine, is widely prescribed for its anticonvulsant and anxiolytic properties. Monitoring its metabolite, this compound, is crucial for assessing compliance, therapeutic drug monitoring, and in forensic toxicology. The choice of biological matrix and analytical technique is paramount for achieving accurate and sensitive detection. This guide explores screening methodologies in urine, blood (serum/plasma), oral fluid, and hair.

Metabolic Pathway of Clonazepam

Clonazepam undergoes extensive metabolism in the body, primarily through nitroreduction by cytochrome P450 enzymes, particularly CYP3A4, to form this compound.[1][2][3] This metabolite can be further acetylated to 7-acetamidoclonazepam.[1] The primary metabolic pathway is illustrated below.

Metabolic conversion of Clonazepam.

Analytical Techniques for Screening

The preliminary screening of this compound can be performed using a variety of analytical techniques, each with its own advantages and limitations.

-

Immunoassays: These are commonly used for initial screening in urine due to their speed and ease of use.[4] However, their cross-reactivity with this compound can be low, potentially leading to false negatives. Some newer immunoassays incorporate β-glucuronidase to improve the detection of glucuronidated metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method often used for confirmation. Derivatization is typically required to improve the volatility of this compound for GC analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and ability to analyze the compound without derivatization.

Experimental Protocols and Data

This section details the experimental workflows and quantitative data for the analysis of this compound in various biological matrices.

Urine Analysis

Urine is a common matrix for routine drug screening. As benzodiazepines are often excreted as glucuronide conjugates, a hydrolysis step is frequently included to increase the detection of the parent drug and its metabolites.

Experimental Workflow for Urine Analysis (LC-MS/MS)

References

Unraveling the Protein Binding Characteristics of 7-Aminoclonazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoclonazepam is the primary and pharmacologically active metabolite of clonazepam, a potent benzodiazepine widely prescribed for the management of seizure disorders and panic attacks. The extent of a drug's binding to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and potential for toxicity. While the protein binding of the parent drug, clonazepam, is well-documented, specific quantitative data for its major metabolite, this compound, remains notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known protein binding characteristics of clonazepam as a foundational reference, outlines the methodologies used to determine these properties, and discusses the anticipated binding behavior of this compound based on its physicochemical properties. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development, highlighting a significant knowledge gap and encouraging further investigation into this area.

Core Concepts in Drug-Protein Binding

The interaction between drugs and plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), is a reversible equilibrium. Only the unbound or "free" fraction of a drug is pharmacologically active and available to diffuse into tissues to exert its therapeutic effect. The degree of protein binding can significantly impact a drug's:

-

Distribution: High protein binding can restrict a drug's distribution into tissues, lowering its volume of distribution.

-

Metabolism and Elimination: The bound fraction is generally protected from metabolism and glomerular filtration, which can prolong the drug's half-life.

-

Drug-Drug Interactions: Competition for binding sites on plasma proteins by co-administered drugs can lead to an increase in the free fraction of one or both drugs, potentially leading to toxicity.

Quantitative Data on Protein Binding

A thorough review of existing literature reveals extensive data on the protein binding of clonazepam. However, there is a conspicuous absence of specific quantitative data for its primary metabolite, this compound. The following table summarizes the available information for clonazepam and highlights the data gap for its metabolite.

| Compound | Parameter | Value | Major Binding Proteins | Reference |

| Clonazepam | Plasma Protein Binding | ≈85% | Albumin | [1] |

| Unbound Fraction (Adults) | 13.9% ± 0.2% | Albumin | [2][3] | |

| Unbound Fraction (Cirrhotic Patients) | 17.1% ± 1.0% | Albumin | [2] | |

| Unbound Fraction (Umbilical Cord Serum) | 17.3% ± 0.7% | Albumin | [3] | |

| This compound | Plasma Protein Binding | No data available | Not explicitly studied | |

| Unbound Fraction | No data available | Not explicitly studied |

Inference on this compound Protein Binding:

While direct experimental data is lacking, we can infer potential protein binding characteristics of this compound based on its physicochemical properties relative to clonazepam. This compound is a more polar molecule than its parent compound due to the presence of the amino group. Generally, increased polarity is associated with lower plasma protein binding. Therefore, it is plausible that this compound exhibits a lower degree of protein binding than clonazepam. However, this hypothesis requires experimental validation.

Experimental Protocols for Determining Protein Binding

Several in vitro methods are commonly employed to determine the extent of drug-protein binding. Equilibrium dialysis is considered the gold standard, while ultrafiltration is a widely used and more rapid alternative.

Equilibrium Dialysis (ED) Protocol

Equilibrium dialysis is based on the principle of allowing the free drug to diffuse across a semi-permeable membrane separating a plasma sample containing the drug from a drug-free buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers.

Materials:

-

Equilibrium dialysis apparatus (e.g., 96-well plate-based RED device)

-

Semi-permeable membranes (typically with a molecular weight cut-off of 5-20 kDa)

-

Human plasma (or specific protein solution like human serum albumin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound) stock solution

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation of Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the integrity of the semi-permeable membrane.

-

Sample Preparation: Spike human plasma with the test compound at a known concentration.

-

Loading the Dialysis Cells:

-

Add the drug-spiked plasma to one chamber of the dialysis cell (the plasma chamber).

-

Add an equal volume of PBS to the other chamber (the buffer chamber).

-

-

Incubation: Seal the dialysis plate and incubate at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.

-

Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

-

Calculation of Percent Bound:

-

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

-

% Bound = 100 - % Unbound

-

Ultrafiltration (UF) Protocol

Ultrafiltration involves separating the free drug from the protein-bound drug by centrifuging a plasma sample through a semi-permeable membrane that retains proteins and protein-bound drug complexes.

Materials:

-

Centrifugal ultrafiltration devices with a low-binding semi-permeable membrane

-

Human plasma

-

Test compound (this compound) stock solution

-

Centrifuge with temperature control

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Device Pre-treatment (Optional): To minimize non-specific binding, the ultrafiltration device may be pre-conditioned according to the manufacturer's instructions.

-

Sample Preparation: Spike human plasma with the test compound at a known concentration.

-

Loading the Device: Add the drug-spiked plasma to the sample reservoir of the ultrafiltration device.

-

Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to obtain a sufficient volume of ultrafiltrate.

-

Sample Collection: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the free drug.

-

Sample Analysis: Determine the concentration of the test compound in the ultrafiltrate.

-

Calculation of Percent Bound:

-

% Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100

-

% Bound = 100 - % Unbound

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of clonazepam and plasma protein interaction.

Caption: General workflow for in vitro plasma protein binding assay.

Conclusion and Future Directions

The protein binding characteristics of this compound, the major metabolite of clonazepam, are a critical yet understudied aspect of its pharmacology. While extensive data exists for the parent drug, a clear data gap remains for the metabolite. Based on its physicochemical properties, it is hypothesized that this compound has a lower affinity for plasma proteins than clonazepam, but this requires empirical confirmation.

Future research should prioritize the in vitro determination of this compound's plasma protein binding percentage and identify the primary proteins involved. Such studies, utilizing established methodologies like equilibrium dialysis and ultrafiltration, would provide invaluable data for refining pharmacokinetic models and enhancing our understanding of its clinical effects. This knowledge will ultimately contribute to the safer and more effective use of clonazepam in therapeutic practice.

References

Detecting 7-Aminoclonazepam in Early Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of early-phase detection methods for 7-aminoclonazepam, the primary metabolite of the potent benzodiazepine, clonazepam. Understanding and accurately quantifying this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document details various analytical techniques, presenting their experimental protocols and quantitative performance data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound Detection

Clonazepam is a widely prescribed medication for seizure and panic disorders; however, it is also a substance of abuse. Monitoring its major metabolite, this compound, is a reliable indicator of clonazepam intake and metabolism.[1] The development of sensitive and specific detection methods for this compound in various biological matrices is therefore of significant interest in both clinical and forensic toxicology.[2][3] Early-phase detection is critical for understanding the drug's behavior in the human body shortly after administration. This guide explores the core analytical methodologies employed for this purpose.

Quantitative Data Summary